Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate is an organic compound with the molecular formula C12H14BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and pyrrolidine.
Formation of Intermediate: The first step involves the condensation of 2-bromobenzaldehyde with pyrrolidine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylate group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the bromophenyl group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include oxidized forms of the pyrrolidine ring or the bromophenyl group.
Reduction: Reduced forms of the compound, such as the corresponding alcohols or amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance binding affinity to certain targets, while the pyrrolidine ring can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate
- Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate
- Methyl 3-(2-iodophenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Biological Activity
Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article will explore the compound's structure, synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C13H14BrN O2
- Molecular Weight : Approximately 284.15 g/mol
- Structure : The compound features a pyrrolidine ring with a bromophenyl substituent at the 2-position, which significantly influences its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the bromophenyl group via electrophilic aromatic substitution.
- Esterification to yield the final product.
In industrial settings, methods are optimized for larger-scale production using continuous flow reactors and efficient catalysts to maximize yield.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl group enhances binding affinity to specific biological targets, while the pyrrolidine ring modulates pharmacokinetic properties.
Pharmacological Profile
Research indicates that this compound may have potential applications in treating neurological disorders and other medical conditions due to its ability to interact with neurotransmitter systems.
Antimicrobial Activity
A study investigating the antimicrobial properties of pyrrolidine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine, was crucial for enhancing bioactivity .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, when tested against A549 human lung adenocarcinoma cells, it showed a reduction in cell viability comparable to established chemotherapeutic agents like cisplatin .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate | C13H14BrN O2 | Bromine at para position; different biological activity profile |
Methyl(3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate | C13H14BrN O2 | Stereochemical variations may influence activity |
Methyl(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate | C13H14BrN O2 | Structural isomer with distinct reactivity patterns |
Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate | C13H14BrN O2 | Different position of bromine; potential for unique pharmacological properties |
Case Studies
- Antibacterial Study : A comprehensive evaluation of various pyrrolidine derivatives demonstrated that compounds featuring halogen substitutions (including bromine) exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus .
- Anticancer Evaluation : In a study assessing the anticancer properties of new pyrrolidine derivatives, this compound was found to reduce viability in A549 cells significantly, indicating its potential as a lead compound for further development in cancer therapeutics.
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13/h2-5,14H,6-8H2,1H3 |
InChI Key |
MFCXOJVYJWRFLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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